(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Catalog No.
S1901433
CAS No.
82509-30-6
M.F
C10H19NO4S
M. Wt
249.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-10-Camphorsulfonic acid ammonium salt

CAS Number

82509-30-6

Product Name

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

IUPAC Name

azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1

InChI Key

JTMZBRWRXFAITF-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N

Molecular Structure Analysis

The molecule consists of three main parts (see Figure 1):

  • Camphor backbone: The core structure is a bicyclic molecule called camphor, with a characteristic cage-like structure containing a ketone functional group (C=O). The (1R) configuration denotes the stereochemistry at the carbon marked with an asterisk (*).
  • Sulfonic acid group: A sulfonic acid group (SO3H) is attached to the camphor backbone at the 10th position. This group is responsible for the Brønsted acidity of the molecule.
  • Ammonium cation: The acidic proton from the sulfonic acid group is neutralized by an ammonium cation (NH4+), forming an ionic bond [].

Figure 1: Molecular structure of (1R)-(-)-10-Camphorsulfonic acid ammonium salt.

This combination of a chiral camphor backbone and a strong Brønsted acid group makes (–)-CSA ammonium salt a valuable reagent for asymmetric catalysis [].


Chemical Reactions Analysis

Synthesis

(–)-CSA ammonium salt can be synthesized by treating (1R)-(-)-10-camphorsulfonic acid with ammonia [].

(1R)-(-)-10-Camphorsulfonic acid + NH3 -> (1R)-(-)-10-Camphorsulfonic acid ammonium salt

Other reactions

As a Brønsted acid salt, (–)-CSA ammonium salt can participate in various acid-base reactions. It can protonate other molecules, acting as a catalyst in organic reactions []. For example, it can be used in the synthesis of chiral alcohols via asymmetric reduction of ketones [].


Physical And Chemical Properties Analysis

  • Melting point: Decomposes at 250°C (lit.) [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Soluble in water, methanol, ethanol, and other polar solvents [].
  • Stability: Stable under normal storage conditions [].

The primary function of (–)-CSA ammonium salt in scientific research is as a chiral Brønsted acid catalyst. During catalysis, the acidic proton of the molecule can reversibly protonate a substrate molecule, activating it for further reaction. The chirality of the camphor backbone allows for stereoselective activation, leading to the formation of chiral products with high enantiomeric purity [].

For instance, in the asymmetric reduction of ketones, (–)-CSA ammonium salt can activate the carbonyl group (C=O) of the ketone, making it more susceptible to reduction by a reducing agent. The chiral environment created by the camphor backbone can then influence the attack of the reducing agent on one face of the ketone molecule preferentially, resulting in a chiral alcohol product [].

Other CAS

14888-09-6

Dates

Modify: 2024-01-05

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